(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((1-oxido-2H-pyridin-6-yl)sulfanyl)oxane-2-carboxylic acid
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Overview
Description
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((1-oxido-2H-pyridin-6-yl)sulfanyl)oxane-2-carboxylic acid is a complex organic compound with a unique structure that includes multiple hydroxyl groups, a carboxylic acid group, and a pyridine ring with an oxidized sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((1-oxido-2H-pyridin-6-yl)sulfanyl)oxane-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxane ring, introduction of the hydroxyl groups, and attachment of the pyridine ring with the oxidized sulfur atom. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using batch or continuous flow processes. The use of automated systems and advanced analytical techniques ensures high yield and purity of the final product. Optimization of reaction conditions, such as solvent choice and reaction time, is crucial to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((1-oxido-2H-pyridin-6-yl)sulfanyl)oxane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carboxylic acid group can produce alcohols.
Scientific Research Applications
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((1-oxido-2H-pyridin-6-yl)sulfanyl)oxane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, such as enzymes and receptors.
Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((1-oxido-2H-pyridin-6-yl)sulfanyl)oxane-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with enzymes and receptors, while the oxidized sulfur atom in the pyridine ring can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((1-oxido-2H-pyridin-6-yl)sulfanyl)oxane-2-carboxylic acid: shares similarities with other compounds that have multiple hydroxyl groups and a carboxylic acid group, such as ascorbic acid (vitamin C) and glucuronic acid.
Ascorbic Acid: Both compounds have antioxidant properties and can participate in redox reactions.
Glucuronic Acid: Both compounds have multiple hydroxyl groups and a carboxylic acid group, making them useful in biochemical studies.
Uniqueness
The uniqueness of this compound lies in its combination of a pyridine ring with an oxidized sulfur atom and its specific stereochemistry. This unique structure allows it to interact with biological targets in ways that other similar compounds cannot, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
CAS No. |
33776-71-5 |
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Molecular Formula |
C11H14NO7S- |
Molecular Weight |
304.30 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(1-oxido-2H-pyridin-6-yl)sulfanyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C11H14NO7S/c13-6-7(14)9(10(16)17)19-11(8(6)15)20-5-3-1-2-4-12(5)18/h1-3,6-9,11,13-15H,4H2,(H,16,17)/q-1/t6-,7-,8+,9-,11-/m0/s1 |
InChI Key |
RNCPPZVWYCPYEB-UBVHSMIISA-N |
Isomeric SMILES |
C1C=CC=C(N1[O-])S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
Canonical SMILES |
C1C=CC=C(N1[O-])SC2C(C(C(C(O2)C(=O)O)O)O)O |
Origin of Product |
United States |
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